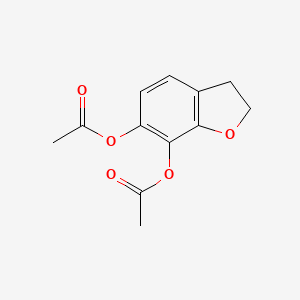
2,3-Dihydrobenzofuran-6,7-diol diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrobenzofuran-6,7-diol diacetate is an organic compound with the molecular formula C12H12O5 It is a derivative of dihydrobenzofuran, featuring two acetate groups attached to the diol functionalities on the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrobenzofuran-6,7-diol diacetate typically involves the acetylation of 2,3-dihydrobenzofuran-6,7-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or a similar base. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours to ensure complete acetylation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzofuran-6,7-diol diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diacetate groups back to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate groups under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 2,3-Dihydrobenzofuran-6,7-diol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydrobenzofuran-6,7-diol diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzofuran-6,7-diol diacetate involves its interaction with various molecular targets and pathways. The compound can act as a precursor to bioactive molecules, influencing biological processes through its metabolites. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: The parent compound without the diol and acetate groups.
Benzofuran: Lacks the dihydro and diol functionalities.
2,3-Dihydrobenzofuran-6,7-diol: The non-acetylated form of the compound.
Uniqueness
2,3-Dihydrobenzofuran-6,7-diol diacetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of acetate groups makes it more reactive in substitution reactions compared to its non-acetylated counterparts .
Properties
CAS No. |
68123-32-0 |
|---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(7-acetyloxy-2,3-dihydro-1-benzofuran-6-yl) acetate |
InChI |
InChI=1S/C12H12O5/c1-7(13)16-10-4-3-9-5-6-15-11(9)12(10)17-8(2)14/h3-4H,5-6H2,1-2H3 |
InChI Key |
CQKXMCFHRBEEAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(CCO2)C=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


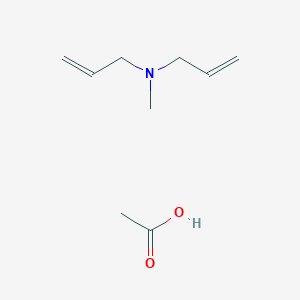


![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)
![N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide](/img/structure/B13777817.png)
![1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)
![N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B13777824.png)
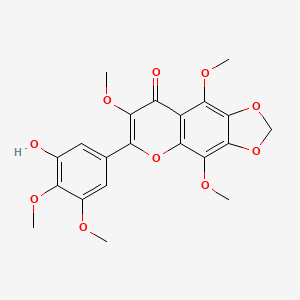
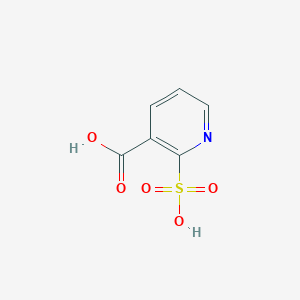
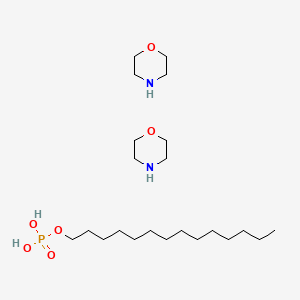
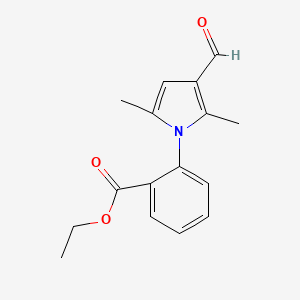
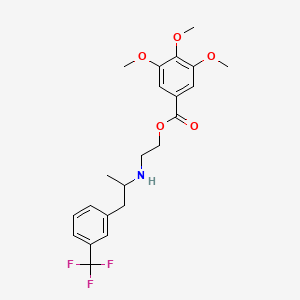

![ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13777855.png)
